Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate

Overview

Description

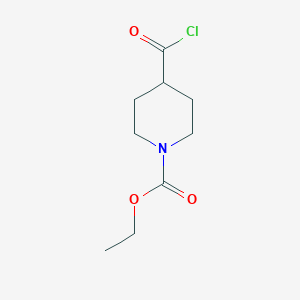

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate (CAS: Not explicitly provided; referred to as Compound 7 in ) is a reactive piperidine derivative characterized by a chlorocarbonyl (-COCl) group at the 4-position and an ethoxycarbonyl (-COOEt) group at the 1-position of the piperidine ring. It is synthesized via the reaction of 1-(ethoxycarbonyl)piperidine-4-carboxylic acid with thionyl chloride (SOCl₂) in chloroform at 0°C, yielding 67% of the product after vacuum evaporation . This compound serves primarily as a synthetic intermediate due to the electrophilic nature of the chlorocarbonyl group, enabling nucleophilic substitutions in drug discovery and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The chlorocarbonyl group can be reduced to form the corresponding alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

Substitution Reactions: Various substituted piperidine derivatives.

Reduction Reactions: The corresponding alcohol.

Hydrolysis: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly antipsychotic medications.

Case Study: Synthesis of Risperidone

One notable application is its role in the synthesis of Risperidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The compound serves as a precursor in the multi-step synthesis of Risperidone, facilitating the introduction of necessary functional groups that enhance the drug's efficacy and selectivity for serotonin receptors .

Synthetic Applications

The compound's chlorocarbonyl group makes it a versatile building block for further chemical transformations. It can undergo various reactions, including nucleophilic acyl substitution, which allows for the introduction of different amine or alcohol moieties.

Synthetic Pathways

- Nucleophilic Substitution Reactions : this compound can react with various nucleophiles to form substituted piperidine derivatives.

- Formation of Amides : The chlorocarbonyl group can be converted into amides by reaction with primary or secondary amines, leading to compounds with potential biological activity.

Research and Development

In addition to its pharmaceutical applications, this compound is also explored in academic research for its potential in developing new therapeutic agents.

Research Findings

Recent studies have focused on modifying the piperidine ring structure to enhance receptor binding affinity and selectivity. For instance, derivatives of this compound have been synthesized and evaluated for their activity as selective serotonin receptor agonists, which may lead to advancements in treating gastrointestinal disorders .

Summary Table of Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for antipsychotic drugs like Risperidone | Risperidone |

| Synthetic Chemistry | Building block for nucleophilic substitution reactions | Piperidine derivatives |

| Research | Development of new therapeutic agents targeting serotonin receptors | Serotonin receptor agonists |

Mechanism of Action

The mechanism of action of ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the electron-withdrawing nature of the chlorocarbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

(a) Ethyl 1-[(4-Chlorophenyl)Sulfonyl]Piperidin-3-Carboxylate ()

- Structure : Contains a sulfonyl (-SO₂-) group linked to a 4-chlorophenyl moiety at the 1-position and an ethoxycarbonyl group at the 3-position.

- Synthesis : Reacts 4-chlorobenzenesulfonyl chloride with ethyl piperidin-3-carboxylate in an aqueous medium (pH 9–10).

- Key Differences : The sulfonyl group enhances stability compared to the chlorocarbonyl group, making it less reactive toward hydrolysis. This compound is isolated via solvent extraction, contrasting with the vacuum evaporation method used for Compound 7 .

(b) Ethyl 1-(4-Chlorobenzoyl)-4-Piperidinecarboxylate ()

- Structure : Features a 4-chlorobenzoyl (-COC₆H₄Cl) group at the 1-position and an ethoxycarbonyl group at the 4-position.

- Reactivity : The benzoyl group is less electrophilic than chlorocarbonyl, reducing its utility in acyl substitution reactions. This compound is utilized in pharmaceutical intermediates, emphasizing stability over reactivity .

(c) Loratadine (Ethyl 4-(8-Chloro-5,6-Dihydro-11H-Benzo[5,6]Cyclohepta[1,2-b]Pyridin-11-Ylidene)-1-Piperidinecarboxylate) ()

- Structure : Contains a fused benzocycloheptapyridine system instead of a chlorocarbonyl group.

- Application: A second-generation antihistamine (Claritin®) with a non-sedative profile. The extended aromatic system enhances receptor binding affinity, unlike the intermediate role of Compound 7 .

Stability and Impurity Profiles

- Ethyl 4-(Chlorocarbonyl)-1-Piperidinecarboxylate : The chlorocarbonyl group is prone to hydrolysis, necessitating anhydrous storage. Impurities may arise from incomplete acylation or side reactions with nucleophiles.

- Loratadine : Monitored for impurities like ethyl 4-(8-chloro-11-fluoro-dihydrobenzo[5,6]cycloheptapyridin-11-yl)-1-piperidinecarboxylate (RRT 0.79), which is restricted to ≤0.2% by pharmacopeial standards .

Pharmacological and Industrial Relevance

- Compound 7 : Used to synthesize piperidine-based drugs via acyl substitution (e.g., coupling with amines to form amides).

- Antihistamine Analogues (e.g., Loratadine) : Demonstrate the importance of aromatic substituents for H1 receptor antagonism. Fluorinated derivatives () show enhanced metabolic stability and potency .

Biological Activity

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential as a precursor in the synthesis of various biologically active molecules, particularly in the realm of analgesics. This article explores the biological activity of this compound, its synthesis, and its implications in pharmaceutical research.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4-piperidinecarboxylate with phosgene or its derivatives such as triphosgene. Recent methodologies have improved yields and safety by utilizing triethylamine as a base instead of potassium carbonate, achieving a yield of approximately 65.6% under controlled conditions . The compound is sensitive to moisture, necessitating dry handling to prevent hydrolysis.

Biological Activity

This compound serves primarily as a key intermediate in the synthesis of potent analgesics, including opioids such as carfentanil, sufentanil, and alfentanil. These compounds exhibit significant interaction with opioid receptors, leading to their strong analgesic effects.

Analgesic Properties

- Mechanism of Action : The analgesic properties are attributed to the binding affinity of these derivatives to μ-opioid receptors, which are critical for pain management.

- Case Studies :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring and the ester moiety can significantly alter biological activity. For instance, variations in substituents on the piperidine nitrogen can enhance receptor selectivity and potency .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound derivatives with opioid receptors. These studies suggest that certain conformations provide superior binding energies compared to existing analgesics, indicating a promising avenue for drug development .

Comparative Biological Activity

A comparative analysis of various derivatives synthesized from this compound highlights their efficacy against different biological targets:

| Compound Name | Target Receptor | Binding Affinity (kcal/mol) | IC50 (nM) |

|---|---|---|---|

| Carfentanil | μ-opioid | -9.5 | 0.5 |

| Sufentanil | μ-opioid | -9.2 | 0.8 |

| Ethyl derivative A | μ-opioid | -8.8 | 1.5 |

| Ethyl derivative B | δ-opioid | -7.5 | 10 |

This table illustrates the potency and selectivity of various compounds derived from this compound, emphasizing its role as a crucial building block in drug design.

Q & A

Basic Research Questions

Q. What is the role of ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate in pharmaceutical synthesis?

this compound is a key intermediate in synthesizing antihistamines like loratadine, where the chlorocarbonyl group facilitates nucleophilic substitution or coupling reactions. For example, it may act as a precursor for introducing the piperidine-carboxylate moiety into tricyclic structures . Analytical methods, such as HPLC with phenyl-bonded silica columns and UV detection at 254 nm, are critical for monitoring reaction progress and intermediate purity .

Q. How can researchers ensure accurate quantification of this compound in reaction mixtures?

Use reverse-phase HPLC with a mobile phase of 0.05 M potassium phosphate (pH 3.0) and acetonitrile (7:3 v/v), as validated in pharmacopeial standards. Ensure column temperature is maintained at 20–30°C and flow rate at 2.0 mL/min. Internal standards like butylparaben improve precision . System suitability parameters (e.g., tailing factor: 0.7–1.1, resolution ≥3.0 between critical peaks) must be verified before analysis .

Q. What stability considerations are critical for storing this compound?

Store under inert conditions to prevent hydrolysis of the chlorocarbonyl group. Monitor degradation via forced stress testing (e.g., exposure to heat, humidity, or light) followed by LC-MS to identify breakdown products like hydroxylated derivatives. Degradation exceeding 0.5% total impurities may require reformulation or improved storage protocols .

Advanced Research Questions

Q. How do pharmacopeial standards differ in impurity profiling for derivatives of this compound?

The Brazilian Pharmacopoeia (2019) limits individual impurities to ≤0.2% and total impurities to ≤0.5% for loratadine-related substances, while USP methods emphasize resolution ≥3.0 between structurally similar analogs. Researchers must validate methods against regional guidelines, adjusting column chemistry (e.g., phenyl vs. C18 phases) to resolve critical pairs like ethyl 4-[8-chloro-dihydro-benzocycloheptapyridinylidene]-piperidinecarboxylate isomers .

Q. What strategies resolve contradictions in polymorphic form identification during synthesis?

Polymorphic contamination (e.g., Form II in Form I loratadine) can arise from residual solvents or temperature fluctuations. Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize crystal forms. Process optimization, such as slow cooling in ethanol-water mixtures, minimizes unwanted polymorphs .

Q. How can advanced chromatographic techniques improve detection of trace impurities?

Ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles enhances resolution and reduces run times. For example, a 4.6 mm × 62.5 cm column with 5 µm phenyl-bonded silica (L7 packing) achieves baseline separation of impurities with RRT 0.70–1.00. Mass spectrometry (LC-QTOF) further identifies unknown degradation products at ≤0.16% levels .

Q. What methodological pitfalls occur in stability studies under extreme conditions?

Accelerated stability testing (e.g., 40°C/75% RH) may overestimate degradation pathways compared to real-time ISS storage data, where melatonin retained 89.2% potency after 11 months post-expiry. Use kinetic modeling (Arrhenius equations) to correlate degradation rates with activation energy, ensuring extrapolations account for microgravity or radiation effects in specialized environments .

Properties

IUPAC Name |

ethyl 4-carbonochloridoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMMXPXRMDHPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.